Product packaging for 3,3,3-Trifluoropropylamine(Cat. No.:CAS No. 460-39-9)

3,3,3-Trifluoropropylamine

Cat. No.: B1329503
CAS No.: 460-39-9
M. Wt: 113.08 g/mol
InChI Key: NGZVNONVXYLYQW-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic compounds imparts unique chemical, physical, and biomedical properties. ossila.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to enhanced stability, lipophilicity, and metabolic resistance in molecules. nih.govwikipedia.orgsigmaaldrich.com The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of about 480 kJ/mol, which is significantly higher than that of a carbon-chlorine bond (around 320 kJ/mol). wikipedia.org This inherent strength contributes to the high thermal and chemical stability of organofluorine compounds. sigmaaldrich.comwikipedia.org

These properties have profound implications in various fields:

Medicinal Chemistry: Approximately 25% of all commercialized pharmaceuticals contain fluorine, including several top-selling drugs. nih.govwikipedia.org The inclusion of fluorine can enhance a drug's bioavailability by increasing its ability to penetrate cell membranes and can also delay metabolism, prolonging its therapeutic effect. wikipedia.org

Agrochemicals: A significant portion of modern herbicides and pesticides incorporate fluorine to improve their biological activity and stability. ossila.comsigmaaldrich.com

Materials Science: Fluorinated polymers, such as polytetrafluoroethylene (Teflon), are widely used for their non-stick properties, chemical resistance, and as lubricants. nih.govsigmaaldrich.com

The strategic use of fluorinated building blocks allows chemists to fine-tune the properties of molecules for specific applications, making them a cornerstone of modern chemical synthesis. sigmaaldrich.comsemanticscholar.org

Overview of 3,3,3-Trifluoropropylamine as a Key Fluorinated Building Block

This compound, with the chemical formula C₃H₆F₃N, is a primary amine featuring a trifluoromethyl group at the terminal position. sigmaaldrich.comnih.gov This structure makes it a valuable synthon, or building block, for introducing the trifluoropropyl moiety into a wide range of molecules. Its utility stems from the combination of the reactive amine group and the property-modifying trifluoromethyl group.

Physical and Chemical Properties of this compound:

PropertyValue
CAS Number 460-39-9 sigmaaldrich.comnih.gov
Molecular Weight 113.08 g/mol sigmaaldrich.comnih.gov
Molecular Formula C₃H₆F₃N sigmaaldrich.comnih.gov
Boiling Point 30.6°C at 760 mmHg innospk.com
Melting Point 222-223°C (for the hydrochloride salt) innospk.com
Basic pKa 8.7 nih.gov

This table is interactive. Click on the headers to sort.

Research Findings and Applications:

The presence of the trifluoromethyl group in this compound significantly influences the properties of the resulting compounds. The trifluoromethyl group is known for its high lipophilicity and electron-withdrawing nature, which can enhance the metabolic stability and binding affinity of drug candidates.

While specific, detailed research findings on the direct use of this compound are often embedded within broader studies, its role as a precursor is evident in the development of more complex molecules. For instance, the related 3,3,3-trifluoroprop-1-enyl (TFPE) group, which can be derived from precursors like 3,3,3-trifluoropropene (B1201522), has shown promise in medicinal chemistry. nih.gov An indomethacin (B1671933) analogue containing a TFPE group demonstrated greater pharmaceutical activity than the original drug. nih.gov This highlights the potential of the trifluoropropyl motif, accessible through reagents like this compound, in drug discovery.

The synthesis of such fluorinated building blocks can be challenging. For example, the preparation of 3,3,3-trifluoropropene has been explored through various methods, including the reaction of chlorinated propanes with hydrogen fluoride (B91410). google.comokstate.edu The development of efficient synthetic routes to these building blocks is crucial for their wider application in research and industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F3N B1329503 3,3,3-Trifluoropropylamine CAS No. 460-39-9

Properties

IUPAC Name

3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c4-3(5,6)1-2-7/h1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVNONVXYLYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196680
Record name 1-Propanamine, 3,3,3-trifluoro- (9CI)
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-39-9
Record name 3,3,3-Trifluoro-1-propanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 3,3,3-trifluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3,3,3-trifluoro- (9CI)
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Record name 3,3,3-Trifluoropropylamine
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Advanced Synthetic Strategies for 3,3,3 Trifluoropropylamine

Chemo-Selective Synthesis Routes to 3,3,3-Trifluoropropylamine

The chemo-selective synthesis of this compound is paramount for its application as a building block in pharmaceuticals and advanced materials. Methodologies are designed to introduce the amine functionality efficiently while preserving the integrity of the trifluoromethyl group.

Reductive Amination Methodologies

Reductive amination provides a direct and versatile route to this compound. This method typically involves the reaction of 3,3,3-trifluoropropanal (B1220928) with an ammonia (B1221849) source, followed by in-situ reduction of the resulting imine intermediate. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) are commonly employed due to their selectivity. ugent.beu-szeged.hu

While direct synthesis via this method is a standard approach, the utility of this compound as a reagent in reductive aminations to form more complex molecules is widely documented. ugent.beu-szeged.hugoogle.com For instance, it has been reacted with diformyl intermediates in the presence of NaCNBH₃ to generate fluorinated benzazepines. ugent.be Similarly, it is used in the synthesis of substituted tetracycline (B611298) compounds where it reacts with a formyl group under the influence of NaCNBH₃ to yield the corresponding amine. google.com These examples underscore the compatibility of the trifluoropropylamine moiety with standard reductive amination conditions, which are applicable in reverse for its own synthesis.

Table 1: Overview of Reductive Amination for Amines

Precursor Amine Source Reducing Agent Typical Solvent Reference
Aldehyde/Ketone Ammonia/Ammonium Salt Sodium Cyanoborohydride (NaCNBH₃) Methanol, Dichloromethane ugent.beu-szeged.hu
Aldehyde/Ketone Primary/Secondary Amine Sodium Triacetoxyborohydride Dichloromethane, THF u-szeged.hu
9-formyl-minocycline This compound Sodium Cyanoborohydride (NaCNBH₃) DMF google.com

Reduction of 3,3,3-Trifluoropropanamide (B1288742) and Related Precursors

A prevalent strategy for synthesizing primary amines involves the reduction of corresponding nitrogen-containing functional groups. The reduction of 3,3,3-trifluoropropanamide using powerful reducing agents like lithium aluminum hydride (LiAlH₄) offers a reliable pathway to this compound. This method is analogous to the synthesis of other perfluoroalkylamines where amides are reduced to the corresponding amines. researchgate.net

Another important precursor is N-(3,3,3-trifluoropropyl)phthalimide, which can be prepared via alkylation of potassium phthalimide (B116566). Subsequent hydrazinolysis of the phthalimide group cleaves the protecting group to release the primary amine. researchgate.net This approach, a variant of the Gabriel synthesis, is particularly useful for producing a clean primary amine. This specific pathway is also integral to certain radiosynthetic routes where the phthalimide serves as a protecting group during the fluorination step. researchgate.netnih.gov

Table 2: Synthesis via Reduction of Precursors

Precursor Reagent(s) Product Key Feature Reference
3,3,3-Trifluoropropanamide Lithium Aluminum Hydride (LiAlH₄) This compound Direct reduction of amide researchgate.net
N-(3,3,3-Trifluoropropyl)phthalimide Hydrazine This compound Gabriel synthesis variant researchgate.netresearchgate.netnih.gov

Oxidative Fluorodesulfurization Approaches for Radiolabeling

For applications in Positron Emission Tomography (PET), this compound can be labeled with the radionuclide fluorine-18 (B77423) ([¹⁸F]). A key method for this is oxidative [¹⁸F]-fluorodesulfurization. researchgate.netiaea.org This advanced technique involves the synthesis of a specialized precursor, such as a dithioate, which is then subjected to an oxidative reaction with [¹⁸F]fluoride ions. researchgate.netnih.gov

Enzymatic and Biocatalytic Pathways to this compound

The application of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. While specific biocatalytic routes exclusively for this compound are not extensively detailed in the literature, pathways for structurally related fluorinated compounds suggest potential strategies.

Enzymes such as amidases, which catalyze the hydrolysis of amides to carboxylic acids, have been successfully used for the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. researchgate.net This demonstrates the ability of enzymes to process trifluorinated substrates. A plausible biocatalytic route to a precursor of this compound could involve the enzymatic hydrolysis of 3,3,3-trifluoropropionitrile. Nitrile hydratase and amidase enzyme systems are known to convert nitriles to the corresponding carboxylic acids, a process that could be adapted. researchgate.net Further enzymatic transformations, such as those involving transaminases, could then convert a keto-acid precursor into the desired amine. The high selectivity of enzymes could be particularly advantageous in producing enantiomerically pure derivatives if a chiral center is present.

Radiosynthetic Protocols for this compound Derivatives

Radiolabeled [¹⁸F]-3,3,3-trifluoropropylamine is a valuable synthon for the preparation of more complex PET radiotracers. researchgate.netnih.gov Its primary amine functionality allows for straightforward coupling reactions with various electrophilic partners to build larger molecules.

A prominent example is the synthesis of the hypoxia imaging agent [¹⁸F]-EF3 ([¹⁸F]-2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide). researchgate.net In this protocol, [¹⁸F]-3,3,3-trifluoropropylamine, prepared via oxidative fluorodesulfurization, is coupled with an activated ester, 2,3,5,6-tetrafluorophenyl 2-(2-nitroimidazol-1-yl) acetate (B1210297). researchgate.netnih.gov This acylation reaction proceeds under mild conditions to form the final radiopharmaceutical. The entire process, from the production of [¹⁸F]-HF to the purification of the final product, can be completed within 90 minutes, with the final coupling step achieving a chemical yield of 65% and a radiochemical yield of 5%. researchgate.netnih.gov

Industrial Scale-Up and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires significant process optimization to ensure safety, cost-effectiveness, consistent quality, and high yield. lookchem.com Industrial methods focus on developing green and efficient processes, which includes optimizing reaction conditions and implementing robust quality control measures. lookchem.com

For large-scale manufacturing, continuous flow reactors are often considered as they can offer better control over reaction parameters, improve safety for highly exothermic reactions, and ensure consistent product quality compared to traditional batch processing. This technology is highlighted in the production of related fluorinated compounds and is applicable to the synthesis of this compound. Optimization strategies also involve the careful selection of reagents and solvents to minimize waste and cost, as well as the development of efficient purification techniques to achieve the high purity required for pharmaceutical applications.

Mechanistic Investigations of 3,3,3 Trifluoropropylamine Reactivity

Nucleophilic Reactivity Profiles of the Amine Functionality

The amine functionality of 3,3,3-trifluoropropylamine serves as a primary site for nucleophilic reactivity, a characteristic feature of primary amines. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of chemical transformations. vulcanchem.com The reactivity is, however, modulated by the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF3) group. This influence is reflected in its basicity, as indicated by its predicted pKa value of approximately 8.18 to 8.7. lookchem.comnih.govchembk.com This value suggests that while it is basic, its basicity is somewhat attenuated compared to simple alkylamines due to the inductive effect of the CF3 group.

The nucleophilic character of this compound is exploited in numerous synthetic applications. It readily undergoes nucleophilic substitution reactions with a range of electrophiles. smolecule.com For instance, it can be coupled with carboxylic acids or their derivatives to form amides. This is a common strategy in the synthesis of more complex molecules, such as in the preparation of EthR inhibitors where 4-acetylbenzoic acid is coupled with this compound. ulb.ac.be Similarly, it has been used in the synthesis of non-electrophilic antioxidant response element (ARE) activators by reacting it with intermediates like β-bromosulfide, followed by oxidation and conjugate addition. nih.gov

Alkylation reactions with alkyl halides are another manifestation of its nucleophilic behavior, leading to the formation of secondary or tertiary amines. vulcanchem.com Furthermore, its ability to participate in reductive amination reactions is well-documented. In this two-step process, the amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. d-nb.infou-szeged.hu This methodology has been successfully employed in the synthesis of N-fluoroalkylated morpholinos and functionalized azaheterocycles. d-nb.infou-szeged.hu For example, the reaction of dialdehyde (B1249045) intermediates with this compound via double reductive amination yields N-substituted morpholinos and benzazepines. d-nb.infougent.be The amine's nucleophilicity is also central to its use in ring-opening reactions of epoxides, such as glycidol, to produce amino diol frameworks. smolecule.com

Selected Nucleophilic Reactions of this compound

Reaction TypeElectrophile/SubstrateProduct TypeReference
Acylation4-Acetylbenzoic acidAmide ulb.ac.be
Acylation4-(2-methylthiazol-4-yl)-benzoyl chlorideAmide ulb.ac.be
Conjugate Additionβ-Bromosulfide derivative3-Aminotetrahydrothiophene 1,1-dioxide nih.gov
Reductive AminationDialdehyde intermediatesN-fluoroalkylated morpholinos d-nb.info
Reductive AminationDiformyl intermediatesFluorine-containing benzazepines ugent.be
Ring-OpeningGlycidol derivativesAmino propanediol (B1597323) frameworks smolecule.com

Electrophilic Activation and Transformations

While the primary reactivity of this compound stems from its nucleophilic amine group, it can undergo transformations involving electrophilic species or can be activated to form electrophilic intermediates. A key transformation is the reaction with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. libretexts.org

The resulting imine or a related iminium ion intermediate is itself an electrophile. For instance, Lewis acid activation, such as with boron trifluoride etherate, can facilitate the formation of highly electrophilic fluoroiminium intermediates. smolecule.com These activated species exhibit powerful electrophilic reactivity, comparable to acylium ions, and can efficiently transfer the fluoroalkyl group to various nucleophiles. smolecule.com

A notable example of electrophilic transformation is the double reductive amination-cyclization reaction used to form morpholino derivatives. d-nb.info In this process, an imine intermediate is formed from the reaction of this compound with a dialdehyde. d-nb.info This intermediate, or the corresponding iminium ion, then undergoes an intramolecular cyclization and reduction. d-nb.info The mechanism can proceed through a hemiaminal intermediate which then dehydrates to form an iminium species that is subsequently attacked by an internal nucleophile or reduced. d-nb.info

Formation and Reactivity of Imines from this compound

ReactantConditionsIntermediate/ProductKey FeatureReference
Aldehydes/KetonesAcid catalysis (pH ~5)Imine (Schiff Base)Reversible formation of a C=N bond. masterorganicchemistry.comlibretexts.org
DialdehydesReductive amination conditionsCyclic morpholino derivativesIntramolecular cyclization via imine/iminium ion. d-nb.info
-Lewis Acid (e.g., BF3·OEt2)Fluoroiminium intermediateHighly electrophilic species enabling group transfer. smolecule.com

Radical-Mediated Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group of this compound is generally stable, but the broader field of organofluorine chemistry has developed methods for radical reactions involving CF3 groups. researchgate.net While direct radical abstraction from this compound itself is not commonly detailed, related chemistries provide insight into potential transformations. Research has focused on generating the trifluoromethyl radical (•CF3) from various precursors and utilizing it in synthetic applications. academie-sciences.fr

One significant area of research is the photoredox-catalyzed generation of •CF3 from electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents. academie-sciences.fr In these reactions, a photocatalyst, upon excitation by visible light, reduces the trifluoromethylating agent to generate the •CF3 radical. academie-sciences.fr This electrophilic radical can then add to electron-rich alkenes. rsc.org This process can lead to aminotrifluoromethylation reactions. academie-sciences.fr For example, when the photoredox-catalyzed oxytrifluoromethylation of olefins is conducted in the presence of a nitrile and water, an aminotrifluoromethylation occurs, yielding amides of 1-aryl-3,3,3-trifluoropropylamines. academie-sciences.fr The proposed mechanism involves the initial trapping of a carbocation intermediate by the nitrile in a Ritter-type reaction, followed by hydrolysis. academie-sciences.fr

Another relevant area is the development of radiolabeled compounds for Positron Emission Tomography (PET). The synthesis of [18F]-3,3,3-trifluoropropylamine has been achieved through methods like oxidative [18F]-fluorodesulfurization of a dithioate precursor. researchgate.netresearchgate.net This radiolabeled amine is a crucial intermediate for creating PET tracers. researchgate.net These syntheses highlight the chemical manipulations possible at or near the trifluoromethylated carbon, including radical pathways for introducing the [18F]CF3 group. researchgate.net A three-component Minisci reaction has also been reported where an electrophilic trifluoromethyl radical adds to an alkene, generating a nucleophilic alkyl radical that can then react with electron-deficient N-heteroarenes. rsc.org

Stereoselective Transformations and Chiral Derivatization

This compound is a valuable building block in asymmetric synthesis for the creation of chiral molecules and derivatives. Its prochiral nature, or its use as a component in reactions establishing new stereocenters, allows for a variety of stereoselective transformations.

One prominent application is in the stereocontrolled synthesis of functionalized azaheterocycles. u-szeged.hu For instance, this compound has been used as the amine source in ring-closing reactions with chiral dialdehydes to produce γ-amino esters via double reductive amination. u-szeged.hu Similarly, it has been employed in the synthesis of fluorine-containing benzazepines. The process involves the oxidative cleavage of a dihydronaphthalene to a diformyl intermediate, followed by a cyclization/reductive amination with this compound to construct the benzazepine scaffold. ugent.be

The synthesis of chiral morpholino nucleoside analogues also demonstrates the utility of this amine in stereoselective reactions. d-nb.info Chiral dialdehydes derived from ribonucleosides are reacted with this compound in a double reductive amination-cyclization sequence to afford the corresponding N-trifluoropropyl morpholino derivatives with good yields. d-nb.info The reactivity of this compound in these reactions is noted to be significantly higher than its non-fluorinated ethyl counterpart. d-nb.info

Furthermore, chiral derivatives of this compound, such as ((R)-1-Phenyl-3,3,3-trifluoropropyl)amine and its (S)-enantiomer, are available as chiral building blocks for asymmetric synthesis. bldpharm.comambeed.com These compounds are used in the synthesis of drug-like molecules and other complex chiral targets. The field of asymmetric synthesis continues to develop new catalytic methods, such as palladium/chiral nitrogenous ligand-catalyzed reactions, for creating chiral centers with high enantioselectivity, a field where derivatives of fluorinated amines could play a role. rsc.orgrsc.org

Examples of Stereoselective Syntheses Using this compound

Target Molecule ClassKey ReactionChiral PrecursorSignificanceReference
Functionalized AzaheterocyclesDouble Reductive AminationChiral DialdehydesStereocontrolled synthesis of γ-amino esters. u-szeged.hu
Fluorine-Containing BenzazepinesReductive Amination / CyclizationDiformyl intermediate from dihydronaphthaleneConstruction of complex heterocyclic scaffolds. ugent.be
Morpholino Nucleoside AnaloguesDouble Reductive Amination / CyclizationDialdehydes from ribonucleosidesSynthesis of potential therapeutic agents. d-nb.info

Derivatization and Functionalization Strategies of 3,3,3 Trifluoropropylamine

N-Alkylation and N-Acylation Reactions

The nitrogen atom in 3,3,3-Trifluoropropylamine possesses a lone pair of electrons, making it a competent nucleophile for N-alkylation and N-acylation reactions.

N-Alkylation typically proceeds via a nucleophilic substitution reaction with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). In this process, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction can produce secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This is a fundamental and widely used transformation. The reaction is generally rapid and exothermic, often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

These reactions are foundational for creating more complex molecules where the trifluoropropyl moiety is desired. For instance, N-alkylation can be used to attach the amine to a larger molecular scaffold, while N-acylation is the primary method for forming the amide derivatives discussed in the next section.

Formation of Amide Derivatives

The formation of amides from this compound is a key functionalization strategy. Amide bonds are prevalent in pharmaceuticals and advanced materials due to their high stability. The most common method for amide bond formation is the reaction of the amine with a carboxylic acid derivative.

One of the most direct methods is the reaction with an acyl chloride . This reaction is typically vigorous and results in the formation of the N-(3,3,3-trifluoropropyl)amide and hydrogen chloride.

Alternatively, carboxylic acids can be coupled directly with this compound using a variety of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under milder conditions.

A general scheme for these reactions is presented below:

Method A (Acyl Chloride): R-COCl + H₂N-CH₂CH₂CF₃ → R-CONH-CH₂CH₂CF₃ + HCl

Method B (Coupling Agents): R-COOH + H₂N-CH₂CH₂CF₃ + Coupling Agent → R-CONH-CH₂CH₂CF₃ + Byproducts

The table below summarizes representative reactions for amide formation.

MethodReactantsAcylating Agent/Coupling SystemProduct Type
AcylationThis compound, Acetyl ChlorideN/AN-(3,3,3-trifluoropropyl)acetamide
AcylationThis compound, Benzoyl ChloridePyridine (base)N-(3,3,3-trifluoropropyl)benzamide
CouplingThis compound, Propanoic AcidEDCI / HOBtN-(3,3,3-trifluoropropyl)propanamide
CouplingThis compound, Benzoic AcidDCCN-(3,3,3-trifluoropropyl)benzamide

This table presents illustrative examples of common amide formation reactions.

Introduction into Polymeric Structures via Nucleophilic Addition

The primary amine of this compound can serve as a potent nucleophile for the post-polymerization modification of polymers containing electrophilic functional groups. This strategy allows for the precise installation of the trifluoropropyl moiety onto a pre-existing polymer backbone, thereby modifying the polymer's properties.

A notable example of this approach is the nucleophilic addition of amines to polymers containing carbodiimide (B86325) groups. researchgate.net Carbodiimides are electrophilic heterocumulenes that react readily with primary amines under ambient conditions to form guanidine (B92328) linkages. researchgate.net

The reaction involves the attack of the amine on the central carbon atom of the carbodiimide, followed by proton transfer, to yield a stable N,N',N''-trisubstituted guanidine integrated into the polymer side chain. This modification can be performed on homo- or copolymers synthesized to contain reactive carbodiimide units. researchgate.net The process is efficient, often proceeding without the need for catalysts or additives, and purification can be straightforward. researchgate.net This method provides a facile route to tune material properties, such as dynamic behavior in covalent adaptable networks, by introducing the unique electronic and physical characteristics of the trifluoropropyl group. researchgate.net

Integration into Heterocyclic Systems

The integration of the 3,3,3-trifluoropropyl group into heterocyclic scaffolds is a valuable strategy for creating novel compounds, particularly for pharmaceutical and agrochemical research. While this compound itself is not typically a direct precursor for ring formation, its derivatives, synthesized via methods like N-alkylation, can be key starting materials in classical heterocyclic synthesis.

One prominent strategy is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org To utilize this method, one would first synthesize an N-acyl derivative of a β-phenylethylamine bearing the 3,3,3-trifluoropropyl group on the nitrogen atom. This amide precursor then undergoes acid-catalyzed cyclization and dehydration to form the desired trifluoropropyl-substituted dihydroisoquinoline ring system. nrochemistry.com

Another powerful method is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com Similar to the Bischler-Napieralski approach, a secondary amine derivative, such as N-(3,3,3-trifluoropropyl)-β-phenylethylamine, could be reacted with an aldehyde (e.g., formaldehyde). The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to close the heterocycle. wikipedia.org

A more direct, related method involves the reaction of nitrogenous heterocycles (azoles) with trans-1-chloro-3,3,3-trifluoropropene. researchgate.net This reaction, proceeding through an addition-elimination mechanism, directly attaches a 3,3,3-trifluoropropenyl group to a nitrogen atom of the heterocycle, such as pyrazole (B372694) or imidazole. researchgate.net Subsequent reduction of the double bond would yield the saturated 3,3,3-trifluoropropyl substituent.

Heterocyclic SynthesisRequired Precursor TypeKey ReagentsResulting Heterocycle
Bischler-NapieralskiN-(3,3,3-trifluoropropyl)-N-(β-phenylethyl)amidePOCl₃ or P₂O₅Substituted 3,4-Dihydroisoquinoline
Pictet-SpenglerN-(3,3,3-trifluoropropyl)-β-phenylethylamineAldehyde (e.g., HCHO), Acid catalystSubstituted Tetrahydroisoquinoline
Azole AlkylationPyrazole, Imidazole, etc.trans-1-chloro-3,3,3-trifluoropropene, BaseN-(3,3,3-trifluoropropenyl)azole

This table outlines strategies for incorporating the trifluoropropyl group into heterocyclic rings.

Applications of 3,3,3 Trifluoropropylamine As a Versatile Synthetic Intermediate

Role in Pharmaceutical Compound Synthesisinnospk.comresearchgate.net

The introduction of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles. 3,3,3-Trifluoropropylamine serves as a crucial intermediate for introducing the 3,3,3-trifluoropropyl moiety into a wide range of biologically active molecules. innospk.comacs.org

This compound is utilized as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemicalbook.comcphi-online.com Its primary amine group allows for a variety of chemical transformations, making it a versatile component in the construction of complex drug molecules.

One notable application is in the synthesis of radiolabeled compounds for diagnostic imaging. For instance, it is a key synthon in the preparation of [¹⁸F]-EF3, a nitroimidazole-based compound developed as a potential marker for detecting hypoxia (low oxygen levels) in tumors using Positron Emission Tomography (PET). researchgate.net The synthesis involves coupling [¹⁸F]-3,3,3-trifluoropropylamine with an activated 2-nitroimidazole (B3424786) acetic acid derivative. researchgate.net

Furthermore, patent literature describes the use of this compound in the synthesis of novel oxadiazole-containing compounds being investigated for the treatment of epilepsy. googleapis.com In this synthesis, it is reacted with 4-fluoro-3-formyl-benzoic acid as part of the construction of the final therapeutic candidate. googleapis.com

Table 1: Examples of APIs Synthesized Using this compound

API or Investigational CompoundTherapeutic AreaRole of this compound
[¹⁸F]-EF3 ([¹⁸F]-2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide)Oncology (Diagnostic Imaging)Key precursor for introducing the ¹⁸F-labeled trifluoropropyl side chain. researchgate.net
Oxadiazole Derivative (as per patent US 2025/0034101 A1)Neurology (Antiepileptic)Reactant in the formation of a novel antiepileptic compound. googleapis.com

Benzazepines are a class of compounds with a seven-membered heterocyclic ring structure that are of significant interest in medicinal chemistry. A novel synthetic route has been developed for the construction of fluorine-containing benzazepine ring systems using this compound. ugent.be

The synthesis starts with a dihydronaphthalene derivative, which undergoes an oxidative ring opening to form a diformyl intermediate. ugent.be This intermediate is then treated with this compound under reductive amination conditions, involving sodium cyanoborohydride (NaBH₃CN), to induce cyclization. ugent.be This process yields the corresponding N-(3,3,3-trifluoropropyl)benzazepine. ugent.beu-szeged.hu This method provides a convenient pathway to various fluorinated benzazepine regioisomers, which are valuable scaffolds for drug discovery. ugent.be

Table 2: Synthesis of a Trifluoromethyl-Containing Benzazepine

ReactantsReagentsProductYield
Diformyl intermediate (from 1,2-dihydronaphthalene), this compoundSodium cyanoborohydride (NaBH₃CN)Trifluoromethyl-containing benzazepine55% (over two steps) ugent.be

Azaheterocycles, which are cyclic compounds containing at least one nitrogen atom in the ring, form the structural core of many pharmacologically active agents, including those used to combat the Human Immunodeficiency Virus (HIV). u-szeged.hue3s-conferences.org Reductive amination, a powerful method for constructing these ring systems, can utilize fluorinated primary amines like this compound. u-szeged.hu

By reacting dialdehyde (B1249045) intermediates with this compound, it is possible to synthesize functionalized, fluorinated azaheterocycles. u-szeged.hu The incorporation of the trifluoropropyl group is intended to enhance the biological properties of these molecules. Given the established role of azaheterocycles as anti-HIV agents, the synthesis of novel fluorinated versions using this compound represents a strategy for developing new therapeutic options. u-szeged.hu

Application in Agrochemical Synthesischemicalbook.comcymitquimica.com

The introduction of fluorine is a well-established strategy in the agrochemical industry to enhance the efficacy and selectivity of active ingredients. acs.org Similar to its role in pharmaceuticals, this compound serves as an important intermediate in the synthesis of modern crop protection agents. chemicalbook.comcymitquimica.com

This compound is used as a building block for the synthesis of various pesticides, including fungicides and herbicides. chemicalbook.comlookchem.com The trifluoromethyl group (—CF₃) can significantly alter the properties of the final product, often leading to increased potency and better metabolic stability in the target application. acs.orglookchem.com The amine functionality provides a reactive handle to incorporate the fluorinated propyl chain into larger, more complex agrochemical structures. chemicalbook.com

Utility in Specialty Chemical Productionchemicalbook.combenchchem.com

Beyond its roles in life sciences, this compound is employed in the manufacturing of specialty chemicals. chemicalbook.com These are materials produced for specific, performance-enhancing functions. The presence of the trifluoropropyl group can impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics to polymers and other materials.

Function as a Reagent in General Organic Synthesis

This compound serves as a versatile nucleophilic building block in organic synthesis, primarily utilized for the introduction of the 3,3,3-trifluoropropyl group into a variety of molecular scaffolds. Its utility as a reagent is most prominent in reactions such as reductive amination, acylation to form amides, and conjugate additions. These transformations leverage the nucleophilicity of the amine functionality to create new carbon-nitrogen bonds, leading to the formation of fluorinated heterocycles, complex amides, and other functionalized molecules.

Reductive Amination for Heterocycle Synthesis

A significant application of this compound is in the construction of nitrogen-containing heterocyclic systems through reductive amination. This strategy typically involves the reaction of the amine with a diformyl intermediate, generated in situ from the oxidative cleavage of a cyclic olefin. The resulting dialdehyde undergoes a double reductive amination with this compound, mediated by a reducing agent like sodium cyanoborohydride (NaBH₃CN), to form a new, larger heterocyclic ring incorporating the trifluoropropyl moiety.

Research has demonstrated this method for the synthesis of fluorinated azepane derivatives. fluorine1.ruu-szeged.hu In one example, a cis-diol was subjected to oxidative ring cleavage with sodium periodate (B1199274) (NaIO₄), and the subsequent treatment of the unisolated diformyl intermediate with this compound and NaBH₃CN led to the formation of an N-(3,3,3-trifluoropropyl)azepane. This ring-closing, double reductive amination provides a powerful tool for creating complex, fluorinated azaheterocycles. fluorine1.ruu-szeged.hu

Product NameReagentsYield (%)Reference
(±)-Ethyl 5-benzamido-1-(3,3,3-trifluoropropyl)azepane-4-carboxylate1. NaIO₄2. This compound, NaBH₃CN38 fluorine1.ruu-szeged.hu
Ethyl 1-(3,3,3-trifluoropropyl)-1,4,5,6-tetrahydropyridine-3-carboxylate1. NaIO₄2. This compound, NaBH₃CN30 u-szeged.hu

Acylation for Amide Synthesis

The primary amine group of this compound readily undergoes acylation with carboxylic acids, acyl chlorides, or activated esters to form stable N-(3,3,3-trifluoropropyl) amides. This reaction is fundamental in medicinal chemistry and materials science for incorporating the trifluoromethyl group, which can significantly alter a molecule's physicochemical properties.

Detailed research findings show its use in synthesizing precursors for biologically active molecules. For instance, it has been coupled with various benzoic acid derivatives to create intermediates for inhibitors and other therapeutic agents. ulb.ac.be The reaction of this compound with 4-acetylbenzoic acid yields the corresponding ketone, which can be further modified. ulb.ac.be Similarly, its coupling with 4-(2-methylthiazol-4-yl)-benzoic acid and subsequent transformations have been used to generate EthR inhibitors. ulb.ac.be In another study, [¹⁸F]-labeled this compound was coupled with an activated nitroimidazole acetate (B1210297) to synthesize a PET imaging agent for detecting hypoxia. researchgate.net

Acylating AgentProduct TypeYield (%)Reference
4-(2-Methylthiazol-4-yl)benzoyl chlorideN-(3,3,3-Trifluoropropyl)benzamide derivative- ulb.ac.be
2,3,5,6-Tetrafluorophenyl 2-(2-nitroimidazol-1-yl) acetateN-(3,3,3-Trifluoropropyl)acetamide derivative ([¹⁸F]-EF3)65 researchgate.net
5-Bromo-pyridine-2 carboxylic acidN-(3,3,3-Trifluoropropyl)picolinamide derivative- ulb.ac.be
4-Azidobenzoic acidN-(3,3,3-Trifluoropropyl)benzamide derivative- ulb.ac.be

Conjugate Addition Reactions

This compound also functions as a nucleophile in conjugate (Michael) addition reactions. In this role, the amine adds to an α,β-unsaturated carbonyl compound or its equivalent, forming a new carbon-nitrogen bond at the β-position.

This reactivity has been exploited in the development of non-electrophilic antioxidant response element (ARE) activators. nih.gov In a specific synthetic route, this compound was reacted with a dehydrobrominated sulfone intermediate in a conjugate addition step. The resulting product, a 3-(this compound) substituted tetrahydrothiophene (B86538) 1,1-dioxide, demonstrated significantly improved potency and efficacy as an ARE activator compared to its analogues. nih.gov

ElectrophileProductEfficacy (Fold Induction)Reference
4-(3,4-Dichlorophenyl)-2,5-dihydrothiophene 1,1-dioxide3-((3,3,3-Trifluoropropyl)amino)-4-(3,4-dichlorophenyl)tetrahydrothiophene 1,1-dioxide70.7 nih.gov

Insufficient Information Available for "Coordination Chemistry and Catalytic Roles of this compound"

Despite a comprehensive search of available scientific literature, there is a significant lack of specific research data on the coordination chemistry and catalytic applications of the chemical compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline.

The performed searches did not yield specific information regarding the following key areas:

Ligand Properties in Transition Metal Complexes: There is no readily available research detailing the behavior of this compound as a ligand in coordination with transition metals. Specifics on its electronic and steric effects, coordination modes, and the properties of any resulting metal complexes are not documented in the searched scientific literature.

Catalytic Applications of this compound-Derived Systems: No specific examples or detailed studies were found that describe the use of this compound or its derivatives in catalytic systems. Information on its role in facilitating or influencing chemical reactions is absent from the available resources.

General information on the coordination chemistry of other fluorinated ligands and the catalytic activities of various transition metal complexes exists. However, this information is not directly applicable to this compound and therefore cannot be used to fulfill the specific requirements of the requested article without engaging in speculation.

Until specific research on the coordination and catalytic chemistry of this compound is published, a thorough and accurate article on this topic cannot be generated.

Table of Compounds Mentioned

Since no specific complexes or derived systems involving this compound were identified, a table of compounds as requested in the instructions cannot be generated.

Material Science Applications Incorporating 3,3,3 Trifluoropropylamine Moieties

Surface Modification and Property Enhancement

The amine group of 3,3,3-trifluoropropylamine provides a reactive handle to chemically bond the trifluoropropyl moiety onto various surfaces, thereby altering their interfacial properties. This is particularly useful for enhancing hydrophobicity, which is a measure of how strongly a surface repels water. The presence of the trifluoromethyl group at the surface significantly lowers its surface energy.

Research has shown that incorporating trifluoropropane moieties onto surfaces can impart hydrophobic characteristics. This is because the C-F bonds are highly polarized, but the symmetrical arrangement of the three fluorine atoms in the trifluoromethyl group results in a non-polar, low-energy surface that minimizes interactions with water molecules. This effect is exploited to modify surfaces to alter wettability and adhesion. vulcanchem.com

One common technique for creating highly ordered, modified surfaces is through the formation of self-assembled monolayers (SAMs). googleapis.comnih.govresearchgate.net In this process, molecules with a specific head group that has a strong affinity for a substrate spontaneously organize into a densely packed, ordered monolayer. For instance, if this compound is modified to have a thiol (-SH) group, it can form a SAM on a gold surface. nih.gov The thiol groups bind to the gold, while the trifluoropropyl "tails" orient away from the surface, creating a new surface dominated by the properties of the trifluoromethyl groups. Such surfaces exhibit increased hydrophobicity.

Table 1: Surface Property Enhancement via this compound Moieties

Surface Modification MethodSubstrate ExampleKey Functional Group from AmineResulting Property Enhancement
Chemical GraftingPolymers, OxidesAmine/Amide linkageIncreased hydrophobicity, lower surface energy
Self-Assembled Monolayers (SAMs)GoldThiol (after modification)Controlled surface wettability, low adhesion

Design of Fluorinated Polymers and Copolymers

This compound is a versatile monomer or modifying agent in the synthesis of advanced fluorinated polymers and copolymers. Its primary amine functionality allows it to be incorporated into polymer backbones or as side chains through various polymerization and post-polymerization modification techniques.

One notable application is in the synthesis of polymers for biomedical applications. For instance, this compound has been used in the nucleophilic addition reaction to create multifunctional polymer ligands. nih.gov In one study, poly(isobutylene-alt-maleic anhydride) was reacted with this compound and an amine-modified polyethylene (B3416737) glycol (PEG). nih.gov This approach allows for the random placement of both the hydrophobic, fluorine-containing groups and hydrophilic PEG blocks along the polymer chain, creating an amphiphilic copolymer. nih.gov The stoichiometry of the final polymer can be controlled by adjusting the molar ratios of the reactants. nih.gov

The incorporation of the 3,3,3-trifluoropropyl moiety can also be achieved through post-polymerization modification. A reactive precursor polymer, such as poly(pentafluorophenyl methacrylate), can be synthesized first. The pentafluorophenyl groups can then be readily substituted by reacting the polymer with this compound to introduce the desired fluorinated side chains.

Table 2: Research Findings on Polymers Incorporating this compound

Polymer SystemSynthesis MethodRole of this compoundKey Research FindingReference
PEG-OMe-PIMA-CF₃Nucleophilic addition to anhydride (B1165640)Introduces CF₃ moietiesCreates a multifunctional polymer with tunable stoichiometry for potential use as a contrast agent. nih.gov
Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)Modification of RAFT agentForms a fluorinated chain transfer agentAllows for the synthesis of polymers with a ¹⁹F NMR-active end-group for tracking purposes. nih.govacs.org

Development of Fluorinated Surfactants

Surfactants are amphiphilic molecules containing both a hydrophobic ("water-fearing") tail and a hydrophilic ("water-loving") head. They act to reduce the surface tension of liquids and the interfacial tension between two immiscible phases. google.com Fluorosurfactants, which have a fluorocarbon chain as their hydrophobic tail, are particularly effective at lowering surface tension, even at very low concentrations. seimichemical.co.jpchemguard.com

The 3,3,3-trifluoropropyl group can serve as the hydrophobic component in a surfactant molecule. google.comsmolecule.com By reacting this compound with a molecule that contains a hydrophilic head group, a fluorinated surfactant can be synthesized. For example, reaction with a sulfonyl chloride could lead to a sulfonamide-based surfactant, where the sulfonamide group acts as the hydrophilic head. Similarly, it could be incorporated into larger structures that have surfactant properties. smolecule.com

The unique property of fluorosurfactants stems from the nature of the fluorocarbon tail. The high electronegativity of fluorine and the strength of the C-F bond lead to weak intermolecular forces (van der Waals forces) between the fluorocarbon chains. seimichemical.co.jp This causes them to be not only hydrophobic but also lipophobic (oil-fearing). When a fluorosurfactant is dissolved in water, the fluorinated tails have a strong tendency to migrate to the surface, with the hydrophilic heads remaining in the water. This efficient packing at the surface is what leads to a dramatic reduction in surface tension. seimichemical.co.jp

While specific performance data for surfactants derived solely from this compound are limited in the provided search results, the general principles of fluorosurfactants apply. The inclusion of the trifluoropropyl group would be expected to yield surfactants that can significantly lower the surface tension of aqueous solutions. seimichemical.co.jpchemguard.com These types of surfactants are valuable in a wide range of applications, including coatings, cleaners, and fire-fighting foams, due to their ability to provide excellent wetting and spreading. chemguard.comchemours.com

Table 3: Components of a Hypothetical Surfactant from this compound

Surfactant ComponentCorresponding Moiety from this compoundFunction
Hydrophobic Tail3,3,3-Trifluoropropyl groupReduces surface tension, repels water and oil
LinkerPropylamine backboneConnects head and tail
Hydrophilic HeadA polar group attached via the amineEnsures water solubility

Theoretical and Computational Studies on 3,3,3 Trifluoropropylamine

Quantum Chemical Analyses of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electron distribution of 3,3,3-Trifluoropropylamine. These analyses reveal how the potent electron-withdrawing nature of the -CF3 group affects the molecule's geometry, basicity, and other electronic descriptors.

Ab initio calculations, including Hartree-Fock and Density Functional Theory (DFT) methods, have been employed to study related fluorinated amines. researchgate.net These studies show that the inclusion of a trimethylene (-CH2CH2CH2-) spacer between the perfluoroalkyl group and the amine is highly effective at mitigating the powerful electron-withdrawing effect. researchgate.netnih.gov This is reflected in the basicity of the amine. While perfluorinated trialkylamines can be so weakly basic that their pKa is difficult to measure, the pKa of this compound is reported as 8.7, indicating a significant but not complete reduction in basicity compared to non-fluorinated alkylamines. researchgate.netnih.govnih.gov

Computational methods are also used to predict various physicochemical properties. These calculations provide data on parameters that are crucial for understanding the molecule's behavior in different chemical environments. Furthermore, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, can be calculated for various adducts. uni.lu

Computational Predictions of Reactivity and Reaction Mechanisms

Computational studies are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. The presence of the amine and the trifluoromethyl group dictates its chemical behavior. The amine's lone pair of electrons allows it to act as a nucleophile, while the -CF3 group influences the stability of intermediates and transition states.

One key area of study is the reaction of this compound with electrophiles. For instance, it readily reacts with sulfonyl chlorides to form complex sulfonamides, which are important building blocks in medicinal chemistry. conicet.gov.ar The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

Computational models also predict the stability and subsequent reactions of fluorinated amine derivatives. N-perfluoroalkylated amines are known to be potentially unstable, as they can be prone to fluoride (B91410) elimination facilitated by the nitrogen lone pair. acs.org This process results in the formation of highly reactive and electrophilic fluoroiminium species, which can be utilized as versatile intermediates in further chemical synthesis. acs.org Additionally, specific synthetic pathways, such as the production of radiolabeled [18F]-3,3,3-trifluoropropylamine, have been developed involving mechanisms like oxidative [18F]-fluorodesulfurization from a dithioate precursor. researchgate.net

Modeling of Intermolecular Interactions with Fluorinated Systems

The unique properties of fluorinated compounds lead to specific intermolecular interactions that are distinct from those of their hydrocarbon counterparts. Modeling these interactions is crucial for applications such as fluorous-phase chemistry, which utilizes the low miscibility of highly fluorinated compounds with both aqueous and organic solvents.

Systematic ab initio calculations have confirmed that the trimethylene spacer in this compound effectively insulates the amino group from the full electron-withdrawing power of the perfluorinated segment. researchgate.net This modulation of electronic properties is key to its behavior in interacting with other molecules and systems. The resulting basicity (pKa 8.7) is a quantitative measure of its ability to participate in hydrogen bonding and other polar interactions. nih.gov

A key concept in this area is "fluorophilicity," which describes the tendency of a fluorinated compound to associate with other fluorinated substances. researchgate.net This property is the basis for techniques like fluorous solid-phase extraction (F-SPE), where molecules tagged with a fluorous moiety exhibit specific intermolecular interactions allowing for efficient separation. acs.org The interactions between fluorinated amines and various ions have been studied using techniques like fluorous liquid-membrane cation-selective electrodes, providing quantitative data on their coordinative properties. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For fluorinated molecules like 3,3,3-trifluoropropylamine, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, provides a comprehensive analytical profile.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a particularly powerful technique. The ¹⁹F nucleus has a spin of I=1/2 and 100% natural abundance, resulting in high sensitivity. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. In a study where this compound was used to create a multifunctional polymer, its ¹⁹F NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) showed a characteristic peak at approximately -63 ppm. nih.gov This region is typical for -CF₃ groups adjacent to a methylene (B1212753) (CH₂) group. nih.gov The clean signal provided by the -CF₃ group, with low chemical shift anisotropy, makes it an excellent probe for studying molecular interactions and for the characterization of materials where the amine has been incorporated. nih.gov

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide complementary structural information. While specific, publicly available, fully assigned experimental spectra for the parent amine are scarce, data from its derivatives and analogous compounds allow for predictable assignments. For instance, in a polymer derivative, the methylene protons adjacent to the -CF₃ group (CF₃-CH₂ -) were observed as a broad peak at 2.41 ppm in the ¹H NMR spectrum. nih.gov The strong electron-withdrawing effect of the trifluoromethyl group deshields the adjacent protons, shifting them downfield compared to a non-fluorinated analogue like propylamine, where the corresponding protons appear at a lower chemical shift.

The expected ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the propyl chain. The carbon of the -CF₃ group would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts are significantly influenced by the fluorine substitution. For comparison, in propylamine, the carbon atoms appear at approximately 44.6 (C1), 26.2 (C2), and 11.4 (C3) ppm. For this compound, the C3 carbon would be shifted significantly, and its signal split into a quartet, while C2 and C1 would also experience downfield shifts due to the inductive effect of the CF₃ group.

NucleusExpected Chemical Shift (δ) RangeKey Features
¹⁹F~ -63 ppmSingle sharp signal (quartet in ¹³C-coupled spectrum), high sensitivity.
¹HCH₂ -N: ~2.8-3.0 ppm CF₃-CH₂ : ~2.3-2.5 ppmSignals appear as multiplets due to H-H coupling. Downfield shift compared to propylamine.
¹³CC F₃: ~125 ppm (quartet) C H₂-CF₃: ~35 ppm (quartet) C H₂-N: ~40 ppm (triplet)¹JCF coupling creates a quartet for C3. C2 signal is also split by C-F coupling (²JCF).

Note: The ¹H and ¹³C NMR data are estimated values based on general principles and data from derivatives. Specific experimental values may vary based on solvent and other conditions.

Mass Spectrometry for Structural Elucidation of Derivatives

Mass spectrometry (MS) is a cornerstone for confirming the molecular weight and structure of newly synthesized compounds. For this compound, it is most often used to characterize its various derivatives, which are common intermediates in drug discovery.

In numerous research projects, this compound is coupled with carboxylic acids to form amide derivatives. For example, it has been reacted with 4-acetylbenzoic acid, 5-bromo-pyridine-2-carboxylic acid, and 4-azidobenzoic acid as part of the synthesis of novel therapeutic agents. acs.org Following these reactions, liquid chromatography-mass spectrometry (LC-MS) or LC-tandem mass spectrometry (LC-MS/MS) is routinely used to confirm the formation of the desired product by identifying its molecular ion peak ([M+H]⁺ or [M-H]⁻). acs.org

For instance, in the synthesis of a fluorinated chain-transfer agent for RAFT polymerization, this compound was coupled with 4-cyanopentanoic acid dithiobenzoate. nih.govacs.org The resulting product was characterized by electrospray ionization mass spectrometry (ESI-MS), which confirmed its molecular weight and provided crucial evidence for the success of the reaction. nih.govacs.org The fragmentation patterns observed in MS/MS experiments can further be used to piece together the structure of more complex derivatives, confirming the connectivity of the trifluoropropylamine moiety within the larger molecule.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or from its derivatives. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed, each with specific considerations.

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like this compound. However, the basic nature of amines can lead to poor peak shape (tailing) due to interactions with acidic sites on standard silica-based columns. labrulez.com To achieve accurate purity analysis, GC columns must be properly deactivated, often by treating the packing material with a base to minimize adsorptive losses and ensure symmetrical peaks. labrulez.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for both analysis and purification. A primary challenge in analyzing simple aliphatic amines like this compound is the lack of a UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult. To overcome this, pre-column derivatization is a common strategy. Reagents such as o-phthaldiadehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) are used to attach a fluorescent tag to the amine, enabling highly sensitive detection by a fluorescence detector (FLD). nih.gov

An advanced approach for separating fluorinated compounds is fluorous-phase HPLC. This technique utilizes stationary phases with bonded perfluoroalkyl chains. nih.govnih.gov These "fluorous" columns exhibit unique selectivity, showing strong retention for other fluorinated molecules (a "like-attracts-like" principle) while being less retentive for non-fluorinated hydrocarbons. nih.govnih.gov This allows for the efficient separation of fluorinated compounds like this compound from non-fluorinated starting materials or byproducts, often without the need for derivatization. researchgate.net

TechniquePrimary UseKey Considerations / Research Findings
Gas Chromatography (GC)Purity assessmentRequires base-deactivated columns to prevent peak tailing of the basic amine. labrulez.com
HPLC with DerivatizationTrace analysis, quantificationDerivatization with agents like OPA or FMOC-Cl is needed for sensitive fluorescence detection. nih.gov
Fluorous HPLCSeparation/PurificationUtilizes fluorinated stationary phases for selective retention of fluorinated analytes. nih.govnih.gov

Emerging Research Frontiers and Future Prospects for 3,3,3 Trifluoropropylamine

Exploration in Bioisosteric Replacements

The introduction of fluorine-containing groups is a critical strategy in medicinal chemistry to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of drug candidates. 3,3,3-Trifluoropropylamine is increasingly explored for its role in bioisosteric replacement, where it substitutes other chemical groups to improve a molecule's biological activity. The trifluoromethyl (CF3) group, in particular, has been successfully used as a bioisostere for the aliphatic nitro (NO2) group. nih.gov

Research has shown that in certain molecular scaffolds, the CF3 group can effectively replicate the binding interactions of the nitro group, which is often considered undesirable in drug molecules. nih.gov In one study focused on CB1 receptor positive allosteric modulators, replacing the aliphatic NO2 group with a CF3 group led to compounds that were generally more potent and exhibited improved in vitro metabolic stability. nih.gov This highlights the potential of trifluoromethyl-containing building blocks like this compound to overcome liabilities associated with other functional groups.

Further research has demonstrated the value of this approach in developing potent inhibitors for various biological targets. For instance, in the development of non-electrophilic antioxidant response element (ARE) activators, a this compound substituted compound proved to be the most efficacious analog, showing significantly higher activity without cytotoxicity. nih.gov Similarly, in the design of inhibitors for Mycobacterium tuberculosis, isosteric replacements involving moieties derived from this compound were explored to improve properties like solubility and potency. google.comulb.ac.be The bioisosteric relationship between the fluoroalkylamine group and amide or amino acid moieties is now a recognized strategy in the development of drug candidates. d-nb.info

Table 1: Research Findings in Bioisosteric Replacement

Original Functional Group/CompoundBioisosteric ReplacementKey FindingReference(s)
Aliphatic Nitro (NO2) GroupTrifluoromethyl (CF3) GroupCF3-bearing compounds were more potent and showed improved in vitro metabolic stability in CB1 receptor modulators. nih.gov nih.gov
Isobutylamine GroupThis compound MoietyResulted in the most efficacious analog for ARE activation with 3.5 times higher activity. nih.gov nih.gov
Thiazole RingOther 5-membered Aromatic RingsExplored to improve solubility and potency of antitubercular agents. ulb.ac.be ulb.ac.be

Novel Radiopharmaceutical Development

A significant and promising frontier for this compound is in the development of novel radiopharmaceuticals for Positron Emission Tomography (PET). nih.gov PET imaging is a powerful diagnostic tool in nuclear medicine, and there is a continuous need for new tracers that can visualize specific biological processes, such as tumor hypoxia (low oxygen levels), which is linked to resistance to cancer therapies. iaea.orgsnmjournals.org

This compound is a crucial precursor for the synthesis of [18F]-EF3, a radiolabeled marker designed for the PET detection of hypoxia. nih.govresearchgate.net The synthesis involves creating the radiolabeled key intermediate, [18F]-3,3,3-trifluoropropylamine, which is then coupled with another molecule to produce the final tracer, [18F]-2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide ([18F]-EF3). nih.govresearchgate.net

The development of synthetic pathways for [18F]-3,3,3-trifluoropropylamine has been a focus of research. One novel method involves an oxidative [18F]-fluorodesulfurization of a dithioate precursor. iaea.orgresearchgate.net This process allows for the creation of the radiolabeled amine, which serves as a convenient synthon for producing [18F]-EF3. nih.gov Preliminary animal studies with such fluorinated nitroimidazole derivatives have shown promising results, including more homogeneous distribution in normal tissues and accumulation in hypoxic tumors, suggesting they could be good alternatives for detecting tumor hypoxia. researchgate.net

Table 2: this compound in Radiopharmaceutical Research

RadiopharmaceuticalRole of this compoundApplicationKey FindingReference(s)
[18F]-EF3Key precursor for the synthesis of the radiolabeled intermediate [18F]-3,3,3-trifluoropropylamine. nih.govresearchgate.netPET imaging tracer for the detection of tumor hypoxia. snmjournals.orgnih.govThe synthesis was achieved via oxidative [18F]-fluorodesulfurization of a precursor, yielding the key amine intermediate. iaea.orgresearchgate.net nih.goviaea.orgnih.govresearchgate.net

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. In this context, green chemistry principles are being applied to the synthesis of fluorinated compounds like this compound.

One notable green approach is the use of biocatalysis. A reported preparation method utilizes a transaminase (ω-TA) enzyme in a simple phosphate (B84403) buffer at room temperature (25°C). chemicalbook.com This enzymatic reaction, which converts trifluoroacetone to this compound with a high conversion rate, avoids the harsh conditions, toxic reagents, and metal catalysts often used in traditional organic synthesis. chemicalbook.com Biocatalytic methods offer advantages such as high selectivity, mild reaction conditions, and reduced environmental impact.

Another area of green chemistry relevant to fluorinated compounds is the use of photoredox catalysis. Sunlight-driven reactions that use light to promote chemical transformations represent a green and sustainable method for generating reactive species. academie-sciences.fr While research in this area has focused more broadly on trifluoromethylation reactions of various substrates rather than the specific synthesis of this compound, it points to a future direction for more sustainable production methods for fluorinated building blocks. academie-sciences.fr These approaches align with the goals of reducing energy consumption and waste in chemical production.

Advanced Functional Materials Development

The unique properties imparted by the trifluoromethyl group make this compound a valuable component in the development of advanced functional materials. smolecule.com These materials are designed for specific, high-performance applications in fields ranging from medical imaging to polymer science.

A key application is in the creation of novel contrast agents for 19F Magnetic Resonance Imaging (MRI). Researchers have used this compound to synthesize multifunctional polymer ligands. nih.gov In one study, it was reacted with a polymaleic anhydride (B1165640) copolymer to introduce fluorinated moieties. nih.gov The resulting fluorinated polymer was designed to serve as a highly sensitive 19F MRI contrast agent, which is promising for in vivo imaging applications due to its biocompatibility and strong MR signal. nih.gov

In the field of polymer chemistry, this compound is used to create specialized reagents for controlled polymerization techniques. It has been used to synthesize a fluorinated chain-transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org This fluorinated CTA allows for the synthesis of well-defined polymers with a fluorine end-label, which can be monitored by 19F NMR spectroscopy. This control is crucial for creating polymers with precise architectures for advanced applications. acs.org The incorporation of this compound into polymers can enhance thermal stability and chemical resistance, making them suitable for demanding industrial uses. smolecule.com

Table 3: Applications in Advanced Functional Materials

MaterialComponentsApplicationKey FindingReference(s)
PEG-OMe-PIMA-CF3This compound, Poly(isobutylene-alt-maleic anhydride), PEG19F MRI Contrast AgentA multifunctional and biocompatible polymer with a strong MR signal was successfully synthesized for potential in vivo imaging. nih.gov nih.gov
F-CTA-1This compound, 4-Cyanopentanoic acid dithiobenzoateFluorinated Chain-Transfer Agent for RAFT PolymerizationThe CTA enabled the synthesis of polymers with a fluorine end-label, allowing for precise monitoring of the polymerization process. acs.org acs.org

Q & A

Basic: What are the common synthetic routes for incorporating 3,3,3-Trifluoropropylamine into heterocyclic compounds?

This compound is frequently used as a fluorinated building block in heterocyclic synthesis. A key method involves its reaction with acyl chlorides or activated esters to form amide intermediates, which are subsequently cyclized. For example:

  • Stille coupling : In the synthesis of thiazole derivatives, this compound reacts with nicotinoyl chloride to form an amide intermediate, followed by iodination and cyclization with thioacetamide .
  • Reductive amination : The amine reacts with diformyl intermediates under NaBH3CN to yield fluorinated benzazepines, leveraging the electron-withdrawing trifluoromethyl group to modulate reactivity .
    Purification : Post-reaction, quenching with saturated sodium bicarbonate, sequential washing (water, HCl, NaCl), and drying with anhydrous Na2SO4 are recommended .

Advanced: How does the trifluoromethyl group influence regioselectivity in reductive amination reactions?

The strong electron-withdrawing effect of the -CF3 group alters the electronic environment of the amine, directing nucleophilic attack during reductive amination. This effect stabilizes transition states where the fluorine-rich moiety minimizes steric hindrance, favoring regioselective formation of specific isomers (e.g., benzazepine derivatives). For instance, in reactions with diformyl intermediates, the trifluoropropyl chain promotes selective cyclization at the less hindered carbonyl group . Computational studies (not explicitly cited here but inferred) could further elucidate these electronic effects.

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H NMR : Monitor shifts near δ 2.5–3.5 ppm for methylene protons adjacent to the -CF3 group.
  • ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the presence of the -CF3 moiety.
  • ¹³C NMR : Peaks at ~120–125 ppm (q, J = 280–300 Hz) correspond to the CF3 carbon .
    Example : In polymer conjugates, relaxation times (d1 = 10 s) and 256+ scans ensure accurate integration of broad signals .

Advanced: How can reaction conditions be optimized for synthesizing oxadiazolone derivatives using this compound?

In patent-derived protocols, this compound reacts with substituted oxadiazolones under mild conditions (e.g., CH2Cl2, 0–5°C) to avoid decomposition. Key steps include:

  • Temperature control : Slow addition of pyridine in CH2Cl2 to prevent exothermic side reactions.
  • Workup : Sequential acid-base washes to remove unreacted starting materials.
    Yields improve with stoichiometric precision (e.g., 1:1.6 amine-to-acyl chloride ratio) .

Basic: What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile fluorinated byproducts.
  • Waste disposal : Segregate fluorinated waste for specialized treatment to avoid environmental contamination .

Advanced: How does this compound enhance the pharmacokinetic properties of drug candidates?

The -CF3 group improves metabolic stability and membrane permeability. In thrombin-binding aptamer conjugates, alkylation with this compound increases resistance to enzymatic degradation while maintaining anticoagulant activity. This modification also enhances tumor cell proliferation inhibition selectivity by optimizing lipophilicity .

Basic: What are the challenges in purifying this compound hydrochloride?

  • Solubility : The hydrochloride salt is hygroscopic and sparingly soluble in non-polar solvents. Use anhydrous MeOH or EtOH for recrystallization.
  • Purity assessment : Combine ¹⁹F NMR with ion chromatography to detect residual HCl or unreacted amine .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

While direct computational data is limited in the provided evidence, analogous studies on fluorinated amines suggest:

  • DFT calculations : Model transition states to predict regioselectivity in cyclization reactions.
  • Electrostatic potential maps : Visualize electron-deficient regions influenced by -CF3 to guide catalyst selection (e.g., Lewis acids) .

Basic: What are the storage recommendations for this compound?

  • Conditions : Store under argon at 2–8°C in amber glass vials to prevent moisture absorption and photodegradation.
  • Stability : Shelf life extends to 12 months when stored properly, with periodic NMR checks for decomposition .

Advanced: What role does this compound play in modifying polymer conjugates for drug delivery?

In PHPMA (poly(hydroxypropyl methacrylate)) conjugates, the amine is used to introduce fluorinated side chains via amidation, enhancing hydrophobic drug loading (e.g., doxorubicin). The -CF3 group improves conjugate stability in serum and enables controlled release via pH-sensitive linkers .

Notes

  • Data Contradictions : Yield variations (e.g., 45% in vs. 89% in ) highlight the need for condition optimization (solvent, catalyst, temperature).
  • Methodological Gaps : Limited evidence on enantioselective synthesis; further studies could explore chiral catalysts for asymmetric applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.